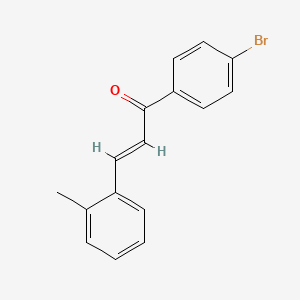

(2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCDFZAEZCHBV-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Analogues

(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (C₁₅H₁₀BrFO):

- The 4-fluorophenyl group introduces strong electronegativity, leading to increased dipole moments compared to the 2-methylphenyl analogue. The dihedral angle between aromatic rings is 8.49° , contributing to near-planar molecular packing .

- Intermolecular interactions include C–H⋯O, C–H⋯F, and C–H⋯Br hydrogen bonds, enhancing crystal stability .

(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one (C₁₅H₁₀Br₂O):

Heterocyclic Analogues

- (2E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (C₁₃H₉BrOS): Replacing the 2-methylphenyl group with thiophene alters electronic properties due to sulfur’s electron-rich nature. The compound exhibits a narrower HOMO-LUMO gap, enhancing nonlinear optical (NLO) responses . Thiophene-containing chalcones are prioritized in optoelectronic material studies .

Methoxy- and Methyl-Substituted Analogues

(2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (C₁₇H₁₅BrO₂):

(2E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (C₁₆H₁₄O):

Crystallographic and Intermolecular Interaction Analysis

Key Findings :

- Electron-withdrawing groups (e.g., Br, F) enhance intermolecular interactions via halogen bonding and dipolar forces, improving crystal density .

Biological Activity

(2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H13BrO

- Molecular Weight : 301.178 g/mol

- CAS Number : 7020-14-6

- LogP : 4.65360 (indicating lipophilicity)

Antiproliferative Activity

Recent studies have demonstrated that (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies have shown that this compound effectively inhibits the proliferation of MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the range of 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| CA-4 | 3.9 | MCF-7 |

| (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | 10–33 | MCF-7 |

The mechanism underlying the antiproliferative activity of this chalcone derivative appears to involve the destabilization of microtubules. The compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for cell division . Flow cytometry analyses revealed that treated MCF-7 cells exhibited G2/M phase arrest and subsequent apoptosis, further confirming its potential as an antitumor agent .

Structural Analysis

Crystallographic studies have provided insights into the molecular structure and interactions of (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. The crystal structure reveals that molecules are paired through C—H⋯π interactions and form hydrogen-bonded chains, which may influence their biological activity .

Additional Biological Activities

Beyond its anticancer properties, chalcones are known for various biological activities, including:

- Antioxidant Activity : The compound exhibits free radical scavenging properties.

- Antimicrobial Effects : Some studies suggest potential antibacterial and antifungal activities.

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2-methylbenzaldehyde. Key reaction parameters include:

- Base catalyst : NaOH or KOH in ethanol/methanol .

- Solvent : Ethanol is preferred for its polarity and ability to dissolve aromatic ketones .

- Temperature : Room temperature or mild heating (40–60°C) to accelerate condensation without side reactions .

Optimization strategies :

- Use of continuous flow reactors for scalable production and improved yield .

- Catalytic bases (e.g., solid-supported catalysts) to enhance efficiency .

| Reaction Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High solubility of reactants |

| Catalyst | NaOH (10% w/w) | 70–80% yield |

| Temperature | 25–50°C | Balances reaction rate and purity |

Q. Which spectroscopic and analytical methods are critical for characterizing this chalcone derivative?

- X-ray crystallography : Resolves crystal packing and confirms the (2E)-stereochemistry via unit cell parameters (e.g., monoclinic P21/n space group, β = 96.3°) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons) and δ 6.8–7.2 ppm (alkene protons) confirm substitution patterns .

- ¹³C NMR : Carbonyl carbon at ~190 ppm and alkene carbons at ~120–140 ppm .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this chalcone, and how can conflicting bioactivity data be resolved?

- Structural effects :

- The 4-bromo group enhances electrophilicity, promoting interactions with biological targets (e.g., enzymes) .

- 2-methylphenyl increases hydrophobicity, affecting membrane permeability .

- Contradictions in bioactivity :

- Similar chalcones (e.g., 4-chloro analogs) show divergent anticancer activities despite isostructurality. This may arise from halogen-specific electronic effects or variations in assay conditions (e.g., cell lines, concentration ranges) .

- Resolution strategies :

- Dose-response studies to establish IC50 values across multiple cell lines.

- Molecular docking to compare binding affinities with target proteins (e.g., tubulin) .

Q. What experimental approaches are recommended to investigate the mechanism of action of this compound in anticancer studies?

- In vitro assays :

- MTT assay to assess cytotoxicity in cancer vs. normal cells.

- Annexin V/PI staining to quantify apoptosis induction .

- Mechanistic probes :

- Western blotting to evaluate signaling pathways (e.g., Bcl-2, Bax).

- ROS detection kits to measure oxidative stress contributions .

- Structural analogs : Synthesize derivatives (e.g., 4-fluoro or 4-chloro) to correlate substituents with activity trends .

Q. How can crystallization challenges (e.g., twinning, low diffraction quality) be addressed for X-ray structural analysis?

- Crystallization optimization :

- Use ethyl acetate/hexane mixtures for slow evaporation .

- Seeding techniques to improve crystal size and quality.

- Data collection :

- Low-temperature (100 K) measurements to reduce thermal motion .

- Synchrotron radiation for high-resolution data from small crystals .

- Refinement :

- SHELXL for handling non-merohedral twinning .

- Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) .

Data Contradiction Analysis

Q. Why do similar halogenated chalcones exhibit varying bioactivities despite comparable crystal structures?

- Electronic effects : Bromine’s polarizability vs. chlorine/fluorine alters charge distribution, affecting target binding .

- Crystal packing : Subtle differences in π–π stacking or halogen bonds (e.g., Br···O vs. Cl···O) may influence solubility and bioavailability .

- Solution-state behavior : Aggregation tendencies or solvent interactions in biological assays may differ from solid-state structures .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.